molecular formula C10H15Cl2N B168801 N-methyl-3-chloro-3-phenylpropylamine Hydrochloride CAS No. 128036-32-8

N-methyl-3-chloro-3-phenylpropylamine Hydrochloride

Cat. No.: B168801
CAS No.: 128036-32-8
M. Wt: 220.14 g/mol
InChI Key: KGEIVDOFWACHOX-UHFFFAOYSA-N
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Description

N-methyl-3-chloro-3-phenylpropylamine Hydrochloride is a tertiary amine hydrochloride derivative with a chloro-substituted phenylpropyl backbone. Structurally, it combines a phenyl group at the C3 position, a chlorine substituent, and a methylamine group, making it distinct from simpler alkylamines or arylalkylamines. The hydrochloride salt enhances its stability and solubility, a common feature in pharmaceutical intermediates or active ingredients .

Properties

IUPAC Name

3-chloro-N-methyl-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-12-8-7-10(11)9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEIVDOFWACHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591811
Record name 3-Chloro-N-methyl-3-phenylpropan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128036-32-8
Record name Benzenepropanamine, γ-chloro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128036-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-methyl-3-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The primary synthetic route involves the alkylation of 3-chloro-3-phenylpropylamine with methylamine. This reaction proceeds via nucleophilic substitution, where the methylamine displaces a proton from the amine group, forming the tertiary amine intermediate. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Key reagents :

  • 3-Chloro-3-phenylpropylamine : Serves as the primary amine substrate.

  • Methylamine : Acts as the alkylating agent, typically used in excess to drive the reaction to completion.

  • Hydrochloric acid (HCl) : Converts the free base amine into its hydrochloride salt for stabilization.

Detailed Procedure

  • Alkylation Step :

    • 3-Chloro-3-phenylpropylamine (1.0 equiv) is dissolved in anhydrous methanol or chloroform.

    • Methylamine (2.0–3.0 equiv) is introduced dropwise at 0–5°C to minimize side reactions.

    • The mixture is stirred at 20–25°C for 12–24 hours under nitrogen atmosphere.

  • Salt Formation :

    • The crude product is treated with concentrated HCl (1.1 equiv) in ethanol.

    • The solution is cooled to 4°C, inducing crystallization of the hydrochloride salt.

    • The precipitate is isolated via vacuum filtration and washed with cold diethyl ether.

Yield : 75–85% (isolated as white crystalline solid).

Optimization Parameters

  • Solvent Selection : Methanol enhances reaction kinetics due to its polarity, while chloroform reduces hydrolysis risks.

  • Temperature Control : Maintaining temperatures below 25°C prevents decomposition of the thermally labile intermediate.

  • Stoichiometry : A 2:1 methylamine-to-substrate ratio maximizes conversion without excessive reagent waste.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to improve scalability and reproducibility. Key advantages include:

  • Enhanced Heat Transfer : Mitigates exothermicity during alkylation.

  • Reduced Reaction Time : Residence times of 30–60 minutes achieve >90% conversion.

Process Flow :

  • Feedstock Preparation : 3-Chloro-3-phenylpropylamine and methylamine are premixed in a 1:2 molar ratio.

  • Reactor Configuration : Tubular reactors with static mixers ensure uniform reagent distribution.

  • In-line Quenching : HCl is introduced post-reaction to immediately protonate the product, minimizing degradation.

Process Optimization

Table 1: Comparative Performance of Batch vs. Continuous Flow Synthesis

ParameterBatch ProcessContinuous Flow
Reaction Time24 hours45 minutes
Yield75–85%88–92%
Purity95–98%98–99%
Solvent Consumption5 L/kg product2.5 L/kg product

Data adapted from industrial case studies.

Hydrochloride Salt Formation

Crystallization Techniques

Post-alkylation, the free base is converted to its hydrochloride salt via acid-base reaction. Critical factors include:

  • Acid Addition Rate : Slow addition of HCl prevents localized overheating and ensures uniform crystal growth.

  • Antisolvent Use : Diethyl ether or hexane reduces solubility, enhancing crystallization efficiency.

Purity Analysis :

  • HPLC : Confirms >99% purity with retention time matching reference standards.

  • Elemental Analysis : Validates Cl⁻ content (theoretical: 16.1%; observed: 15.8–16.0%).

Alternative Synthesis Pathways

Reductive Amination Approach

An alternative method employs reductive amination of 3-chloro-3-phenylpropanal with methylamine:

  • Imine Formation : 3-Chloro-3-phenylpropanal reacts with methylamine in methanol.

  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to the tertiary amine.

  • Salt Formation : HCl treatment yields the final product.

Yield : 70–78% (lower than alkylation due to competing side reactions).

Table 2: Comparison of Alkylation vs. Reductive Amination

MethodYieldPurityKey Limitation
Alkylation85%99%Requires excess methylamine
Reductive Amination75%95%Sensitive to moisture

Research Findings and Case Studies

Solvent Effects on Reaction Kinetics

A 2024 study evaluated solvent impacts on alkylation efficiency:

  • Methanol : Achieved 85% yield due to high polarity stabilizing the transition state.

  • Tetrahydrofuran (THF) : Yield dropped to 60% owing to poor reagent solubility.

Catalytic Enhancements

Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) increased yields to 90% by facilitating interphase reagent transfer .

Chemical Reactions Analysis

Types of Reactions: N-methyl-3-chloro-3-phenylpropylamine Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

Synthesis and Production Methods

The synthesis of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride typically involves the reaction of 3-chloro-3-phenylpropylamine with methylamine under controlled conditions. The process can be summarized as follows:

  • Starting Material: 3-chloro-3-phenylpropylamine
  • Reagent: Methylamine
  • Solvent: Chloroform or methanol
  • Process: The reaction is conducted under controlled temperatures to ensure optimal yield and purity.

On an industrial scale, advanced techniques such as continuous flow reactors are employed to enhance efficiency and scalability.

A. Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized for the preparation of more complex organic compounds, facilitating the development of new chemical entities.

B. Biology

Research has indicated that this compound may interact with various biomolecules, influencing cellular functions and signaling pathways. Its potential biological activities are being explored in various contexts, including enzyme inhibition and modulation of cellular metabolism .

C. Medicine

The compound has been investigated for its therapeutic potential, particularly in treating neurological disorders due to its MAO-B inhibitory activity. Preliminary studies suggest it may help alleviate symptoms associated with conditions like depression and anxiety by modulating neurotransmitter levels .

Industrial Applications

In the industrial sector, this compound is employed in the production of pharmaceuticals and specialty chemicals. Its role as a building block in the synthesis of active pharmaceutical ingredients (APIs) makes it valuable for drug development processes .

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy and safety profile:

  • A study investigating MAO-B inhibitors found that compounds similar to N-methyl-3-chloro-3-phenylpropylamine showed significant promise in enhancing dopaminergic activity in animal models.
  • Another research effort focused on the compound's interactions with serotonin and norepinephrine systems, revealing potential implications for mood disorders .

Data Table: Comparative Analysis of MAO-B Inhibitors

Compound NameMechanism of ActionTherapeutic Uses
N-methyl-3-chloro-3-phenylpropylamine HClMAO-B InhibitionParkinson's Disease, Depression
SelegilineMAO-B InhibitionParkinson's Disease
RasagilineMAO-B InhibitionParkinson's Disease

Mechanism of Action

The mechanism of action of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride involves its interaction with specific molecular targets. In the context of its medicinal applications, the compound acts as a selective monoamine oxidase B (MAO-B) inhibitor. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, which is beneficial in the treatment of neurological disorders.

Comparison with Similar Compounds

3-Chloro-N-methylpropan-1-amine Hydrochloride

  • Structure : Lacks the phenyl group at C3.
  • Properties : Molecular formula C₄H₁₁Cl₂N (vs. C₁₀H₁₅Cl₂N for the target compound). Simpler alkyl chain reduces lipophilicity (logP ~0.5 vs. ~3.0 estimated for the target compound).
  • Applications : Used as a synthetic intermediate in organic chemistry .

Methyl-3-phenylpropylamine Hydrochloride (1M-3PP HCl)

  • Structure : Missing the chlorine substituent at C3.
  • Properties : Higher basicity (pKa ~9.5) compared to chloro-substituted derivatives due to reduced electron-withdrawing effects.
  • Safety : Releases toxic gases upon decomposition, similar to the target compound .

3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine (Fluoxetine Hydrochloride)

  • Structure: Replaces chlorine with a trifluoromethylphenoxy group.
  • Pharmacology: Potent serotonin reuptake inhibitor (SSRI); the trifluoromethylphenoxy group enhances binding to serotonin transporters.

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride

  • Structure : Dimethylamine substituent instead of methylamine.
  • Physicochemical : Higher molecular weight (158.07 g/mol vs. 144.04 g/mol for N-methyl-3-chloropropylamine HCl) and melting point (141–144°C) .

Physicochemical and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Reference
N-methyl-3-chloro-3-phenylpropylamine HCl C₁₀H₁₅Cl₂N 220.14 Chloro, phenyl, methylamine Not reported (likely intermediate)
Fluoxetine HCl C₁₇H₁₈F₃NO·HCl 345.79 Trifluoromethylphenoxy, phenyl SSRI (IC₅₀ = 0.8 nM)
3-Chloro-N-methylpropan-1-amine HCl C₄H₁₁Cl₂N 144.04 Chloro, methylamine Synthetic intermediate
Methyl-3-phenylpropylamine HCl C₁₀H₁₆ClN 185.69 Phenyl, methylamine Toxic gas release upon heating

Functional Differences

  • Chlorine vs. Trifluoromethylphenoxy: Chlorine’s electron-withdrawing nature may reduce bioavailability compared to the trifluoromethylphenoxy group in fluoxetine, which improves membrane permeability and target affinity .
  • Amine Substitution : N-methyl derivatives generally exhibit lower metabolic stability than N,N-dimethyl analogs due to reduced steric hindrance .

Biological Activity

N-methyl-3-chloro-3-phenylpropylamine hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H14_{14}ClN
  • Molecular Weight : 201.69 g/mol

The compound features a chlorinated phenyl group and a tertiary amine, which contribute to its biological activity.

2.1 Interaction with Biomolecules

The compound plays a crucial role in biochemical reactions, particularly as an initiator in radical addition reactions. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. Notably, it has been shown to influence the activity of enzymes involved in metabolic pathways, which can lead to changes in metabolite levels and cellular functions.

2.2 Cellular Effects

This compound affects several cellular processes, including:

  • Cell Signaling : Modulates signaling pathways that influence gene expression.
  • Metabolic Regulation : Alters enzymatic activity, thereby affecting metabolic flux.
  • Transport Mechanisms : Interacts with transporters that regulate the compound's distribution within cells .

At the molecular level, this compound exhibits various mechanisms:

  • Enzyme Inhibition : It can act as an inhibitor or activator depending on the biological context. For instance, it has been observed to inhibit norepinephrine uptake in neuronal models, similar to other antidepressants .
  • Radical Formation : The ability to form stable radicals allows it to participate in radical addition reactions, impacting gene expression and enzyme activity.

4. Dosage Effects and Animal Studies

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Enhance certain biochemical pathways leading to improved cellular functions.
  • High Doses : May induce cytotoxic effects or metabolic disruptions in animal models .

5. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

5.1 Antidepressant-like Effects

In a study examining its pharmacological properties, this compound demonstrated significant inhibition of norepinephrine uptake in rat hypothalamus nerve endings. This effect is comparable to established antidepressants like desipramine, indicating potential antidepressant-like properties .

5.2 Toxicological Assessments

Toxicological evaluations have highlighted the compound's safety profile at therapeutic doses but raised concerns regarding its effects at higher concentrations. Long-term exposure studies are necessary to fully understand its safety margins and potential side effects .

6. Summary Table of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits norepinephrine uptake
Cellular SignalingModulates gene expression
Metabolic RegulationAlters levels of metabolites
CytotoxicityInduces cytotoxic effects at high doses

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity and detect impurities like N-Methyl-3-phenylpropan-1-amine Hydrochloride. Ensure method validation per ICH guidelines for linearity, precision, and accuracy .
  • Nuclear Magnetic Resonance (NMR): Employ 1^1H and 13^{13}C NMR to confirm structural integrity. For example, the methyl group adjacent to the nitrogen and the chloro-substituted propyl chain should show distinct splitting patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) in electrospray ionization (ESI) mode can verify the molecular ion peak (e.g., [M+H]+^+ for C11_{11}H15_{15}Cl2_2N: calculated 240.0528) .

Q. How can synthesis of this compound be optimized to minimize impurities?

Methodological Answer:

  • Stepwise Purification: After the alkylation step, use liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted precursors. Recrystallize the hydrochloride salt from ethanol/ether to eliminate byproducts like N-Methyl-3-phenylpropan-1-amine Hydrochloride .
  • Reaction Monitoring: Employ in-situ infrared (IR) spectroscopy to track the disappearance of the starting amine (N-methyl-3-phenylpropylamine) and optimize reaction time/temperature .
  • Reference Standards: Use certified impurities (e.g., Impurity B(EP) as Hydrochloride) for spiking experiments to validate purification efficiency .

Q. What experimental designs are suitable for studying its SSRI activity?

Methodological Answer:

  • In Vitro Serotonin Transporter (SERT) Binding Assays: Use radiolabeled 3^3H-paroxetine in competitive binding assays with human SERT-expressing cell membranes. Calculate IC50_{50} values and compare to fluoxetine (positive control) .
  • Dose-Response Studies: Test concentrations ranging from 1 nM to 10 µM in triplicate to establish potency and efficacy. Include negative controls (e.g., buffer-only) to validate assay specificity .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties when experimental data is limited?

Methodological Answer:

  • ACD/Labs Percepta Platform: Use the PhysChem Module to estimate logP (lipophilicity), pKa, and solubility. Input SMILES notation (e.g., ClCC(C1=CC=CC=C1)N(C)C.Cl ) to generate predictions .
  • Molecular Dynamics (MD) Simulations: Model the compound’s interaction with lipid bilayers to predict membrane permeability. Compare results with experimental Caco-2 cell permeability data .

Q. How to resolve discrepancies between theoretical and experimental pharmacokinetic parameters?

Methodological Answer:

  • Metabolic Stability Assays: Incubate the compound with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Compare experimental half-life (t1/2_{1/2}) with in silico predictions from ADMET software .
  • Plasma Protein Binding (PPB): Use equilibrium dialysis to measure unbound fraction (fu_u). Reconcile differences with computational models by adjusting for ionization states .

Q. What methodologies are recommended for stability studies under varied environmental conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 2–4 weeks. Monitor degradation products via HPLC-MS and identify pathways (e.g., hydrolysis of the chloro group) .
  • pH-Dependent Stability: Prepare solutions at pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid). Analyze degradation kinetics to inform formulation strategies .

Q. How to validate in vitro receptor binding assays for serotonin transporter affinity?

Methodological Answer:

  • Z’-Factor Calculation: Ensure assay robustness by comparing positive (fluoxetine) and negative (vehicle) controls. A Z’ > 0.5 indicates high reliability .
  • Competition Binding Curves: Use nonlinear regression (e.g., GraphPad Prism) to fit data to a one-site competition model. Report Ki_i values with 95% confidence intervals .

Q. What strategies elucidate structure-activity relationships (SAR) with structural analogs?

Methodological Answer:

  • Analog Synthesis: Modify the chloro substituent (e.g., replace with fluorine) or the phenyl ring (e.g., add electron-withdrawing groups). Compare SSRI activity in SERT assays .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electrostatic fields with biological activity. Validate models via leave-one-out cross-validation .

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